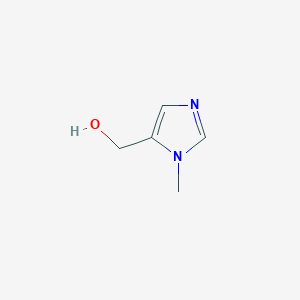

![molecular formula C7H5IN2 B1303834 6-Iodoimidazo[1,2-a]pyridine CAS No. 426825-75-4](/img/structure/B1303834.png)

6-Iodoimidazo[1,2-a]pyridine

概要

説明

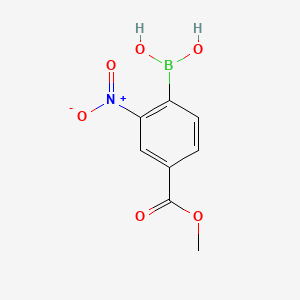

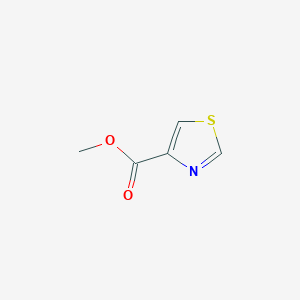

6-Iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5IN2. It has a molecular weight of 244.03 . This compound is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code of 6-Iodoimidazo[1,2-a]pyridine is 1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H and the InChI key is ZYXOOFUOEJPQKM-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=NC=CN2C=C1I .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The substitution of imidazo[1,2-a]pyridines with an iodine takes place at the C-3 atom . N-Iodosuccinimide (NIS) and I2–morpholine were chosen as iodination reagents .Physical And Chemical Properties Analysis

6-Iodoimidazo[1,2-a]pyridine is a solid at room temperature. It has a boiling point of 130-131°C . The compound has a molecular weight of 244.03 g/mol .科学的研究の応用

Anticancer Agents via PI3Kα Inhibition

6-Iodoimidazo[1,2-a]pyridine has been used in the design and synthesis of quinazoline derivatives that act as anticancer agents via PI3Kα inhibition . These compounds have shown submicromolar inhibitory activity against various tumor cell lines . One of the most potent compounds, 13k, induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

Anticancer Agents against Breast Cancer Cells

Imidazopyridine derivatives, including 6-Iodoimidazo[1,2-a]pyridine, have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Organic Synthesis

Imidazo[1,2-a]pyridines, including 6-Iodoimidazo[1,2-a]pyridine, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

6-Iodoimidazo[1,2-a]pyridine holds a prominent position as a “drug prejudice” framework because of its extensive applications in medicinal chemistry . It is widely utilized in the pharmaceutical industry due to its wide range of pharmacological activities .

Design and Synthesis of New Compounds

6-Iodoimidazo[1,2-a]pyridine has been used in the design and synthesis of new compounds with potential pharmacological activities . For example, it was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .

Development of PI3Kα Inhibitor

The compound 13k, which is a derivative of 6-Iodoimidazo[1,2-a]pyridine, might serve as a lead compound for the development of PI3Kα inhibitor . This could potentially lead to new treatments for cancer .

作用機序

Safety and Hazards

6-Iodoimidazo[1,2-a]pyridine is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridines from readily available starting materials is important . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

特性

IUPAC Name |

6-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXOOFUOEJPQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377405 | |

| Record name | 6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

426825-75-4 | |

| Record name | 6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

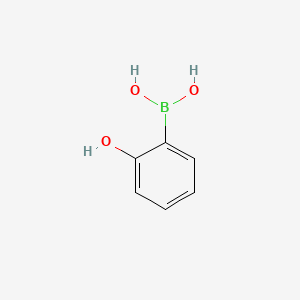

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

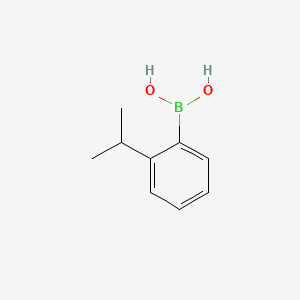

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

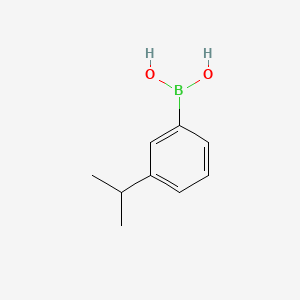

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)